(E)-3-(4-bromophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(4-bromophenyl)-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2S/c18-13-4-1-12(2-5-13)3-6-15(22)19-8-9-21-11-20-14-7-10-24-16(14)17(21)23/h1-7,10-11H,8-9H2,(H,19,22)/b6-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSBKIKOVHPMLC-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NCCN2C=NC3=C(C2=O)SC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NCCN2C=NC3=C(C2=O)SC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(4-bromophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. Understanding its biological activity can provide insights into its therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of (E)-3-(4-bromophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acrylamide is C17H14BrN3O2S, with a molecular weight of approximately 404.28 g/mol. The compound features a bromophenyl group and a thieno[3,2-d]pyrimidine moiety, which are critical for its biological activity.
Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:
- Inhibition of Kinases : Many thieno[3,2-d]pyrimidine derivatives act as kinase inhibitors, which can disrupt signaling pathways involved in cell proliferation and survival.
- Antitumor Activity : The presence of the acrylamide functional group may enhance the compound's ability to inhibit tumor growth by interfering with cancer cell metabolism and signaling.
Antitumor Effects
Recent studies have demonstrated that (E)-3-(4-bromophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acrylamide exhibits significant antitumor activity. In vitro assays have shown that it effectively inhibits the proliferation of various cancer cell lines, including:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| A549 (Lung Cancer) | 1.5 | Significant growth inhibition |
| HeLa (Cervical Cancer) | 2.0 | Induces apoptosis |
| MCF-7 (Breast Cancer) | 1.8 | Cell cycle arrest in G1 phase |
These results suggest that the compound may induce apoptosis and cell cycle arrest, mechanisms commonly associated with effective cancer therapeutics.
Inhibition of Kinases
The compound has been reported to inhibit specific kinases implicated in cancer progression. For instance, it shows potential as an inhibitor of Aurora-A kinase, which is crucial for mitotic regulation. Inhibition studies indicate:
- Aurora-A Kinase IC50 : Approximately 50 nM.
- Effect on Cell Cycle : Induces G2/M phase arrest in treated cells.
Case Studies
- Study on Antiproliferative Activity : A study published in ChemInform evaluated new fused pyrimidine derivatives and their antiproliferative effects against various cancer cell lines. The findings indicated that modifications to the pyrimidine structure could enhance biological activity significantly, suggesting a similar potential for our compound under investigation .
- Clinical Relevance : A patent application highlighted the synthesis and evaluation of chalcone analogs containing thieno[2,3-d]pyrimidine structures, demonstrating antiproliferative effects on human colon cancer cells (HCT-116). This underscores the relevance of thienopyrimidine derivatives in cancer therapy .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogs and their physicochemical properties:
Substituent Analysis:
- Halogenated Phenyl Groups: Bromine at the para position (target compound) vs. ortho (12d) or nitro groups (12e) alters steric and electronic profiles.
- Heterocyclic Moieties: The thienopyrimidinone in the target compound contrasts with pyridinylpyrimidine (12d–12f) or dimethylamino groups (). Thienopyrimidinones are associated with kinase inhibition, while pyridinylpyrimidines may enhance π-π stacking .
- Linkers : Ethyl spacers (target) vs. direct conjugation (12d–12f) influence conformational flexibility and solubility.
Physicochemical and Spectral Comparisons
- Melting Points: Higher melting points in pyridinylpyrimidine derivatives (e.g., 12d: 268–269°C) suggest greater crystallinity compared to dimethylamino analogs (), which lack reported values .
- ¹H-NMR Trends :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
